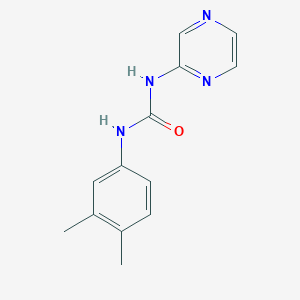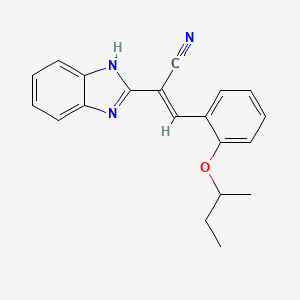![molecular formula C18H27NO3 B5465166 3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B5465166.png)
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide, also known as URB597, is a synthetic compound that has been extensively studied for its potential therapeutic applications. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which can have a range of effects on the body's physiology and biochemistry.
作用機序
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can have a range of effects on the body's physiology and biochemistry. Endocannabinoids are known to play a role in pain regulation, mood, appetite, and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Research has shown that this compound can increase levels of anandamide, an endocannabinoid that plays a role in pain regulation, mood, and appetite. This compound has also been shown to have analgesic, anxiolytic, and antidepressant effects. In addition, this compound may have potential applications in the treatment of addiction and neurodegenerative diseases.
実験室実験の利点と制限
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. However, this compound has a relatively short half-life, which can make it difficult to achieve consistent results in experiments. In addition, this compound can be expensive to synthesize, which may limit its use in some labs.
将来の方向性
There are several potential future directions for research on 3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide. One area of interest is the potential use of this compound in the treatment of addiction. Research has shown that this compound can reduce drug-seeking behavior in animal models, suggesting that it may have potential applications in the treatment of addiction. Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Research has shown that this compound can protect against neuronal damage in animal models of neurodegenerative diseases, suggesting that it may have potential therapeutic applications in this area. Finally, further research is needed to better understand the biochemical and physiological effects of this compound, and to identify potential applications in other areas of medicine and biology.
合成法
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide can be synthesized using a multistep process involving several chemical reactions. The synthesis typically involves the use of a variety of reagents and solvents, including lithium aluminum hydride, acetic anhydride, and chloroform. The final product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide has been extensively studied for its potential therapeutic applications. Research has shown that this compound has analgesic, anxiolytic, and antidepressant effects, and may also have potential applications in the treatment of addiction and neurodegenerative diseases. This compound has been shown to increase levels of anandamide, an endocannabinoid that plays a role in pain regulation, mood, and appetite.
特性
IUPAC Name |
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-13(15-9-10-16(21-2)17(12-15)22-3)19-18(20)11-8-14-6-4-5-7-14/h9-10,12-14H,4-8,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXDJSVNRJOXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-N'-[2-(2-fluorophenoxy)ethyl]urea](/img/structure/B5465086.png)
![4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5465094.png)
![2,4,6-trimethyl-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5465101.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B5465106.png)

![3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide](/img/structure/B5465123.png)
![4-methyl-1-(naphtho[2,1-b]furan-2-ylcarbonyl)piperidine](/img/structure/B5465149.png)
![3-[(dimethylamino)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-pyrrolidinol](/img/structure/B5465162.png)

![({2-[(isopropylamino)carbonyl]phenyl}amino)(oxo)acetic acid](/img/structure/B5465183.png)
![2-[2-(3-ethoxy-5-iodo-4-propoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5465190.png)
![3-(4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)propan-1-ol](/img/structure/B5465194.png)
![3-(1-methyl-1H-imidazol-2-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine](/img/structure/B5465196.png)
![1-(6-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}pyridin-3-yl)ethanone](/img/structure/B5465198.png)